

4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol structure and properties

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Compound of Interest

Compound Name: 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol

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Technical Guide: 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol, with CAS number 69088-96-6, is an aromatic amino alcohol.^{[1][2]} Structurally, it features a phenyl ring substituted with an amino group and a 2-methyl-3-butyn-2-ol moiety. This compound is not widely reported for intrinsic biological activity; its primary significance in the scientific literature is as a key synthetic intermediate in the preparation of pharmacologically active molecules, most notably the anti-cancer drug Erlotinib.^{[3][4]}

This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and its role as a precursor in pharmaceutical manufacturing. The lack of data on its direct biological effects is noted, and instead, the biological context of its principal downstream product, Erlotinib, is detailed.

Structure and Physicochemical Properties

The chemical structure of **4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol** combines an aniline core with a tertiary propargyl alcohol. This bifunctional nature makes it a useful building block in

organic synthesis.

Table 2.1: Physicochemical and Computed Properties

Property	Value	Source(s)
IUPAC Name	4-(3-aminophenyl)-2-methylbut-3-yn-2-ol	[5]
Synonyms	3-(3-Hydroxy-3-methyl-1-butyn-1-yl)aniline	[1] [2]
CAS Number	69088-96-6	[1]
Molecular Formula	C ₁₁ H ₁₃ NO	[1]
Molecular Weight	175.23 g/mol	[5]
Appearance	White to light yellow powder/crystal	[2]
Melting Point	116-118 °C	[6] [7]
Boiling Point (Predicted)	340.2 ± 27.0 °C at 760 mmHg	[7]
Density (Predicted)	1.1 ± 0.1 g/cm ³	[7]
XLogP3 (Computed)	1.1	[5]
Hydrogen Bond Donor Count	2	[5]

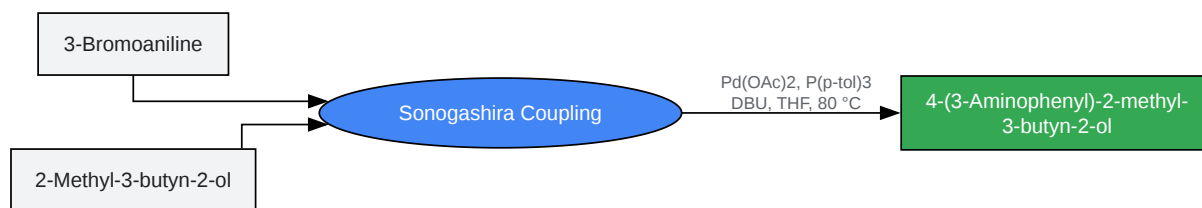
| Hydrogen Bond Acceptor Count| 2 |[\[5\]](#) |

Synthesis and Experimental Protocols

The most prominent method for synthesizing **4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol** is the Sonogashira coupling reaction.[\[6\]](#) This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne (2-methyl-3-butyn-2-ol) and an aryl halide (3-bromoaniline).[\[6\]](#)

Synthesis Workflow

The general workflow for the synthesis via a Sonogashira coupling is outlined below.



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Figure 1. Synthesis of the target compound via Sonogashira coupling.

Detailed Experimental Protocol

The following protocol is adapted from the procedure reported by Ali, C. F., et al. in Beilstein Journal of Organic Chemistry (2012).^[6]

- **Catalyst Preparation:** An oven-dried 20 mL Schlenk tube equipped with a magnetic stirring bar is charged with Palladium(II) acetate (Pd(OAc)₂, 6.7 mg, 30 μmol) and tri(p-tolyl)phosphine (18.2 mg, 60 μmol).
- **Vessel Purging:** The vessel is sealed with a rubber septum and purged by alternating between vacuum and nitrogen cycles (3 times).
- **Reagent Addition:** Tetrahydrofuran (THF, 2 mL), 3-bromoaniline (109 μL, 1 mmol), 2-methyl-3-butyne-2-ol (146 μL, 1.5 mmol), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 300 μL, 2.0 mmol) are added sequentially via syringe.
- **Reaction:** The reaction mixture is stirred at 80 °C for 14 hours.
- **Work-up:** After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a celite pad. The filtrate is washed with water and brine, then dried over anhydrous magnesium sulfate (MgSO₄).
- **Purification:** The solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography using an ethyl acetate/cyclohexane (3:7) eluent.

- Isolation: The final product, **4-(3-aminophenyl)-2-methyl-3-butyn-2-ol**, is isolated as a pale yellow solid (151 mg, 86% yield).[6]

Spectroscopic and Analytical Data

Detailed, publicly available spectroscopic analyses such as fully assigned ^1H -NMR, ^{13}C -NMR, or IR spectra for this compound are scarce in the literature. However, some analytical data has been reported.

Table 4.1: Analytical Data

Data Type	Result	Source(s)
Melting Point	116-118 °C	[6]
Mass Spectrometry	GC-MS spectrum available in public databases.	[5]

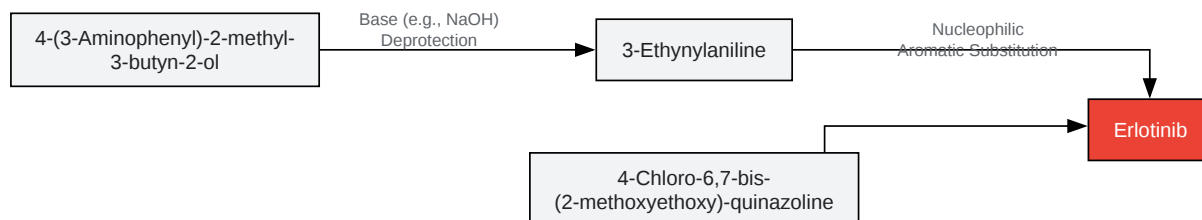
| Purity | >98.0% (GC) |[2] |

Biological Context and Significance

There is currently no significant scientific literature describing the intrinsic biological activity or mechanism of action for **4-(3-aminophenyl)-2-methyl-3-butyn-2-ol**. Its importance lies in its role as a key building block for the synthesis of 3-ethynylaniline, a crucial precursor for the anticancer drug Erlotinib.[3][8]

Role as an Intermediate for Erlotinib

Erlotinib synthesis requires the coupling of a 4-chloroquinazoline core with 3-ethynylaniline.[9] The subject compound, **4-(3-aminophenyl)-2-methyl-3-butyn-2-ol**, serves as a protected form of 3-ethynylaniline. The bulky 2-hydroxyprop-2-yl group protects the terminal alkyne during initial synthetic steps and can be subsequently removed under basic conditions (a retro-Favorski reaction) to reveal the necessary terminal alkyne functionality for the final coupling step.



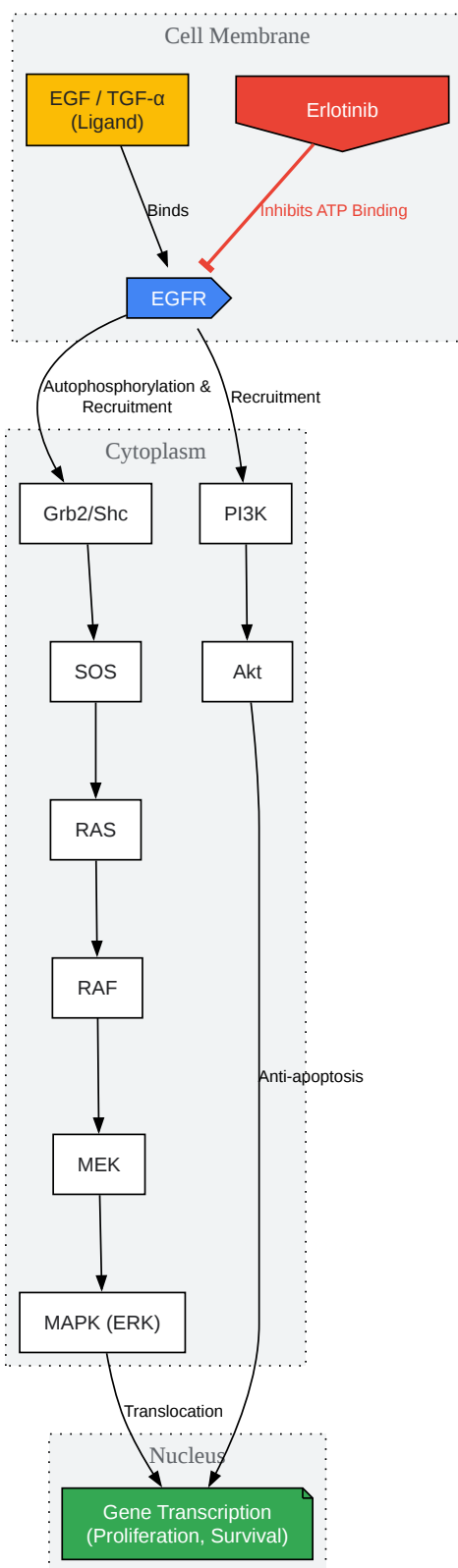
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Figure 2. Logical workflow showing the role of the title compound in Erlotinib synthesis.

Targeted Pathway of Erlotinib: EGFR Signaling

Erlotinib is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[10][11] EGFR is a transmembrane receptor that, upon binding to ligands like EGF or TGF- α , dimerizes and activates its intracellular tyrosine kinase domain through autophosphorylation.[12][13] This phosphorylation event initiates several downstream signaling cascades, including the RAS-RAF-MAPK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and differentiation.[14][15] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[12]

Erlotinib exerts its therapeutic effect by binding reversibly to the ATP-binding site within the EGFR tyrosine kinase domain.[16][17] This competitive inhibition prevents EGFR autophosphorylation, thereby blocking the activation of downstream signaling and inhibiting the growth of cancer cells.[16][18]



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Figure 3. Simplified EGFR signaling pathway and the inhibitory action of Erlotinib.

Conclusion

4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol is a well-characterized synthetic intermediate with established protocols for its preparation via Sonogashira coupling. While it lacks known intrinsic biological activity, its role as a precursor to 3-ethynylaniline makes it a valuable compound in medicinal chemistry, particularly for the industrial synthesis of the EGFR inhibitor Erlotinib. Future research could explore potential applications of this molecule beyond its current use, leveraging its bifunctional aniline and propargyl alcohol moieties for the development of novel chemical entities.

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References

- 1. scbt.com [scbt.com]
- 2. 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol | 69088-96-6 | TCI AMERICA [tcichemicals.com]
- 3. US20120095228A1 - Method for the preparation of erlotinib - Google Patents [patents.google.com]
- 4. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]
- 5. 3-Butyn-2-ol, 4-(3-aminophenyl)-2-methyl- | C11H13NO | CID 112236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. echemi.com [echemi.com]
- 8. vjs.ac.vn [vjs.ac.vn]
- 9. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Erlotinib - Wikipedia [en.wikipedia.org]
- 11. drugs.com [drugs.com]
- 12. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]

- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. [ClinPGx](https://clinpgx.org) [clinpgx.org]
- 16. researchgate.net [researchgate.net]
- 17. [erlotinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY](#) [guidetopharmacology.org]
- 18. [What is the mechanism of Erlotinib Hydrochloride?](#) [synapse.patsnap.com]
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